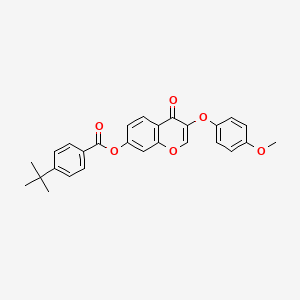![molecular formula C18H13Cl2NOS2 B11632275 (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(3,4-ジクロロフェニル)メチリデン]-3-(1-フェニルエチル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジノン環、ジクロロフェニル基、フェニルエチル基を含むユニークな構造を特徴とする合成有機分子です。
準備方法
合成経路と反応条件
(5Z)-5-[(3,4-ジクロロフェニル)メチリデン]-3-(1-フェニルエチル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、3,4-ジクロロベンズアルデヒドと3-(1-フェニルエチル)-2-スルファニリデン-1,3-チアゾリジン-4-オンを塩基性条件下で縮合させることで行われます。 反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、反応混合物はエタノールまたはメタノールなどの適切な溶媒中で還流されます .
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することを含むでしょう。これには、収率と純度を最大化するための反応条件の最適化、および再結晶またはクロマトグラフィーなどの精製技術の実施が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジノン環の硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、チアゾリジノン環のカルボニル基を標的にすることができ、それをヒドロキシル基に変換する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 臭素または硝酸などの試薬は、それぞれハロゲン化またはニトロ化反応に使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: ヒドロキシル誘導体。
置換: ハロゲン化またはニトロ化誘導体。
科学的研究の応用
化学
化学において、(5Z)-5-[(3,4-ジクロロフェニル)メチリデン]-3-(1-フェニルエチル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな改変が可能になり、有機合成における汎用性の高い中間体となります。
生物学
この化合物は、生物活性分子としての可能性を示しており、研究により、生物学的標的に対する相互作用能力が示されています。 これは、抗菌性と抗がん性について調査されており、創薬の候補となります .
医学
医薬品化学において、この化合物は、その潜在的な治療的応用について検討されています。 特定の酵素を阻害したり、特定の受容体に相互作用したりする能力により、新しい医薬品の開発のための有望なリード化合物となります .
産業
産業分野では、この化合物のユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に役立ちます。その安定性と反応性は、さまざまな製造プロセスにおいて有利です。
作用機序
(5Z)-5-[(3,4-ジクロロフェニル)メチリデン]-3-(1-フェニルエチル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を含みます。たとえば、抗菌活性において、この化合物は細菌の細胞壁の合成を阻害したり、必須酵素を阻害したりする可能性があります。 抗がん剤の用途では、特定のシグナル伝達経路を標的にすることにより、アポトーシスを誘導したり、細胞増殖を阻害したりする可能性があります .
類似化合物との比較
類似化合物
(5Z)-5-[(3,4-ジクロロフェニル)メチリデン]-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-4-オン: チアゾリジノン環の置換基が異なる類似の構造。
(5Z)-5-[(3,4-ジクロロフェニル)メチリデン]-3-(1-フェニルエチル)-2-オキソ-1,3-チアゾリジン-4-オン: 硫黄の代わりに酸素原子を持つ類似の構造。
独自性
(5Z)-5-[(3,4-ジクロロフェニル)メチリデン]-3-(1-フェニルエチル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの独自性は、その官能基の特定の組み合わせにあり、それにより、独特の化学的および生物学的特性がもたらされます。そのジクロロフェニル基は、その反応性を高め、チアゾリジノン環は安定性と、さらなる
特性
分子式 |
C18H13Cl2NOS2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NOS2/c1-11(13-5-3-2-4-6-13)21-17(22)16(24-18(21)23)10-12-7-8-14(19)15(20)9-12/h2-11H,1H3/b16-10- |
InChIキー |
QGIPAGYFPDHDSZ-YBEGLDIGSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632193.png)
![5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11632204.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11632205.png)
![(7Z)-7-(4-ethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632207.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11632218.png)
![(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11632225.png)
![Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11632242.png)
![8-butyl-13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11632254.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)

![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)

![6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632299.png)
